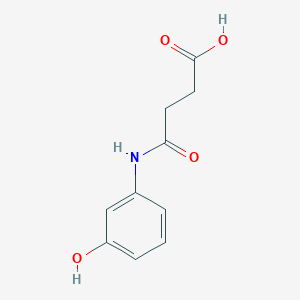

4-(3-Hydroxyanilino)-4-oxobutanoic acid

Descripción general

Descripción

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

4-(3-Hydroxyanilino)-4-oxobutanoic acid primarily targets cyclin-dependent kinases (CDKs) , which are crucial regulators of the cell cycle. CDKs control the progression of cells through the cell cycle by phosphorylating specific substrates .

Mode of Action

This compound interacts with CDKs by binding to their active sites, inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest. The binding affinity and specificity of this compound for CDKs make it a potent inhibitor .

Biochemical Pathways

The inhibition of CDKs by this compound affects several biochemical pathways:

- DNA Repair Pathway : CDK inhibition can also affect DNA repair mechanisms, as CDKs are involved in the regulation of DNA repair proteins .

Pharmacokinetics

The pharmacokinetics of this compound include:

- Excretion : It is excreted via the kidneys, with a half-life that allows for sustained inhibition of CDKs .

Result of Action

At the molecular level, the inhibition of CDKs by this compound results in:

- Inhibition of Tumor Growth : In cancer cells, this results in reduced proliferation and potential tumor regression .

Action Environment

Environmental factors can significantly influence the efficacy and stability of this compound:

- Presence of Enzymes : Enzymatic activity in the liver and other tissues can affect the metabolism and bioavailability of the compound .

: DrugBank

Análisis Bioquímico

Biochemical Properties

4-(3-Hydroxyanilino)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cyclin-dependent kinase 2 (CDK2) and p38 kinase. The interaction with CDK2 involves binding at the ATP site, where the quinazoline ring system of the compound aligns along the peptide strand linking the two domains of the protein . This binding interaction is crucial for the inhibition of CDK2 activity, which is essential for cell cycle regulation. Additionally, this compound interacts with p38 kinase in a similar manner, affecting its activity and thereby influencing cellular stress responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 activity by this compound leads to cell cycle arrest, preventing cells from progressing through the G1/S phase transition. This effect is particularly relevant in cancer research, where uncontrolled cell proliferation is a hallmark of the disease. Furthermore, the interaction with p38 kinase affects cellular stress responses, leading to changes in gene expression and metabolic pathways that help cells adapt to stress conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the ATP-binding sites of CDK2 and p38 kinase, inhibiting their activities. This binding interaction is facilitated by the quinazoline ring system, which forms hydrogen bonds with the backbone NH groups of the domain connector strand in the enzymes . Additionally, the anilino group of the compound occupies a hydrophobic pocket within the protein interior, further stabilizing the binding interaction. These molecular interactions result in the inhibition of enzyme activity, leading to downstream effects on cell signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound can lead to persistent cell cycle arrest and changes in gene expression profiles, indicating long-term impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 and p38 kinase activities, leading to desired therapeutic effects such as cell cycle arrest and modulation of stress responses. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with CDK2 and p38 kinase influences metabolic pathways related to cell cycle regulation and stress responses. Additionally, the compound may affect other metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes and into specific organelles .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the presence of specific targeting signals may direct the compound to the nucleus, where it can interact with nuclear enzymes and influence gene expression. Additionally, post-translational modifications such as phosphorylation can affect the compound’s localization and activity within cells .

Actividad Biológica

4-(3-Hydroxyanilino)-4-oxobutanoic acid, with the chemical formula C10H11NO4 and CAS number 16141-43-8, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

The structure of this compound features a hydroxyl group on the aniline moiety and a ketone functional group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to carbohydrate metabolism, similar to other compounds in its class that inhibit α-amylase and α-glucosidase.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, potentially affecting gene expression related to apoptosis and cell cycle regulation.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- In Vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it exhibited significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .

- Mechanisms of Action : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key proteins involved in cell survival pathways. This includes modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Antimicrobial Activity

Research also suggests that this compound possesses antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's lipophilicity, influenced by its chemical structure, may enhance its absorption across cellular membranes.

- Metabolism : Studies suggest that it undergoes metabolic transformations via cytochrome P450 enzymes, impacting its bioavailability and efficacy in vivo.

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM .

- Antimicrobial Efficacy : Another study assessed the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations ranging from 50 to 100 µg/mL.

Propiedades

IUPAC Name |

4-(3-hydroxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCMBBJHYNTEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359173 | |

| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16141-43-8 | |

| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.